molecular formula C9H7FO2 B1437224 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 917885-01-9

5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B1437224
CAS No.: 917885-01-9
M. Wt: 166.15 g/mol
InChI Key: YRHPPGLYOYCXOT-UHFFFAOYSA-N
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Description

5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7FO2 and a molecular weight of 166.15 g/mol . This compound is known for its unique structure, which includes a fluorine atom and a hydroxyl group attached to an indanone core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the fluorination and hydroxylation of an indanone precursor. One common method involves the reaction of 5-fluoroindanone with a hydroxylating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-6-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-7-3-5-1-2-8(11)6(5)4-9(7)12/h3-4,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHPPGLYOYCXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661191
Record name 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917885-01-9
Record name 5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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